molecular formula C12H13NO4 B2556235 4-(3-Methoxyazetidine-1-carbonyl)benzoic acid CAS No. 1260804-01-0

4-(3-Methoxyazetidine-1-carbonyl)benzoic acid

Cat. No.: B2556235
CAS No.: 1260804-01-0
M. Wt: 235.239
InChI Key: HONFIMNBDMCIOC-UHFFFAOYSA-N
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Description

4-(3-Methoxyazetidine-1-carbonyl)benzoic acid is a synthetic organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their unique chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxyazetidine-1-carbonyl)benzoic acid typically involves the reaction of 3-methoxyazetidine with a benzoic acid derivative under specific conditions. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond between the azetidine and benzoic acid moieties .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxyazetidine-1-carbonyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 4-(3-formylazetidine-1-carbonyl)benzoic acid or 4-(3-carboxyazetidine-1-carbonyl)benzoic acid.

    Reduction: Formation of 4-(3-methoxyazetidine-1-methanol)benzoic acid.

    Substitution: Formation of various substituted azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Methoxyazetidine-1-carbonyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Mechanism of Action

The mechanism of action of 4-(3-Methoxyazetidine-1-carbonyl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The azetidine ring can provide a rigid scaffold that enhances binding affinity and specificity to the target molecules. The methoxy and carbonyl groups can participate in hydrogen bonding and other interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Hydroxyazetidine-1-carbonyl)benzoic acid: Similar structure but with a hydroxy group instead of a methoxy group.

    4-(3-Aminoazetidine-1-carbonyl)benzoic acid: Contains an amino group instead of a methoxy group.

    4-(3-Methylazetidine-1-carbonyl)benzoic acid: Contains a methyl group instead of a methoxy group.

Uniqueness

4-(3-Methoxyazetidine-1-carbonyl)benzoic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

IUPAC Name

4-(3-methoxyazetidine-1-carbonyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-17-10-6-13(7-10)11(14)8-2-4-9(5-3-8)12(15)16/h2-5,10H,6-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HONFIMNBDMCIOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)C(=O)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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